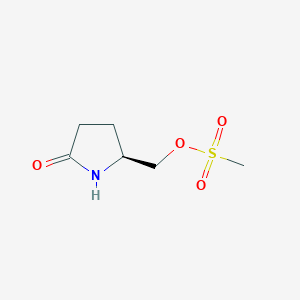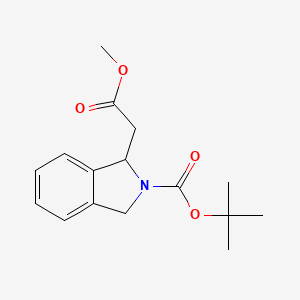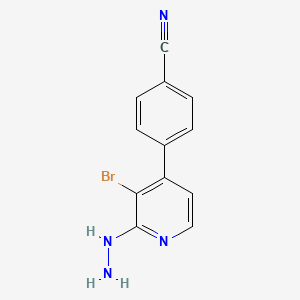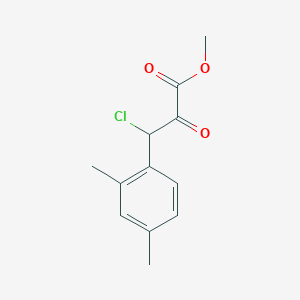
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester is an organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethyl-phenyl group, and an oxo-propionic acid methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester typically involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to introduce the chloro group. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the oxo group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
- 3-Iodo-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
- 3-Fluoro-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester
Uniqueness
3-Chloro-3-(2,4-dimethylphenyl)-2-oxopropionic acid methyl ester is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where the chloro group plays a crucial role in the desired chemical or biological activity.
Propriétés
Numéro CAS |
1007874-99-8 |
|---|---|
Formule moléculaire |
C12H13ClO3 |
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
methyl 3-chloro-3-(2,4-dimethylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C12H13ClO3/c1-7-4-5-9(8(2)6-7)10(13)11(14)12(15)16-3/h4-6,10H,1-3H3 |
Clé InChI |
WSDVMICATORZTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C(=O)C(=O)OC)Cl)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
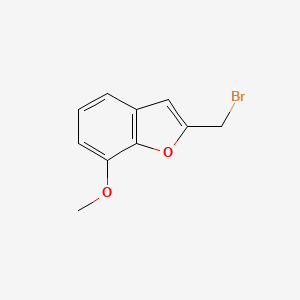
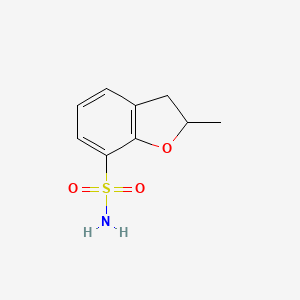
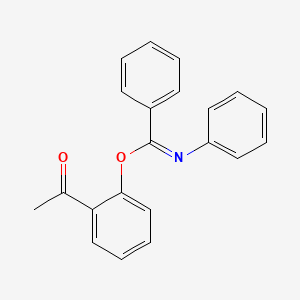
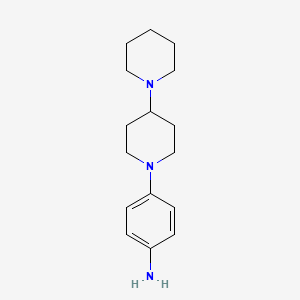
![Cyclohexanone, 2-[(2-oxocyclopentyl)methyl]-](/img/structure/B8717629.png)
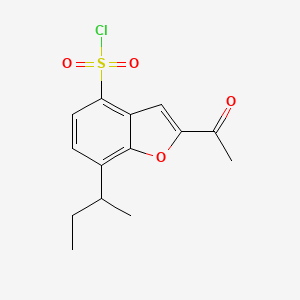
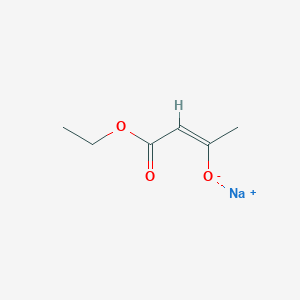
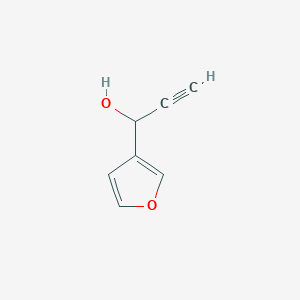
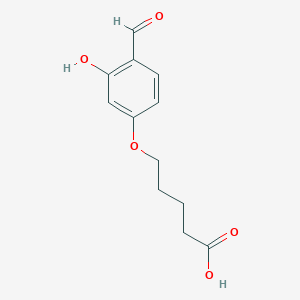
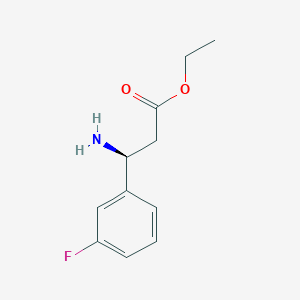
![tert-Butyl (S)-2-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8717666.png)
